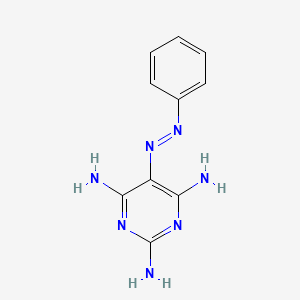
5-phenyldiazenylpyrimidine-2,4,6-triamine
描述
5-phenyldiazenylpyrimidine-2,4,6-triamine is a compound that belongs to the class of diazines, specifically pyrimidines. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a phenyl group attached to a diazenyl moiety, which is further connected to a pyrimidine ring substituted with three amino groups at positions 2, 4, and 6. The molecular formula of this compound is C10H11N7 .
属性
CAS 编号 |
2227-25-0 |
|---|---|
分子式 |
C10H11N7 |
分子量 |
229.24 g/mol |
IUPAC 名称 |
5-phenyldiazenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H11N7/c11-8-7(9(12)15-10(13)14-8)17-16-6-4-2-1-3-5-6/h1-5H,(H6,11,12,13,14,15) |
InChI 键 |
NGELHFCRZYMVNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N)N)N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N)N)N |
其他CAS编号 |
2227-25-0 |
同义词 |
2,4,6-triamino-5-phenylazopyrimidine 2,4,6-triaminopyrimidyl-5-azobenzene IOB 207 IOB-207 |
产品来源 |
United States |
准备方法
The synthesis of 5-phenyldiazenylpyrimidine-2,4,6-triamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,6-dichloro-2-methylthiopyrimidine.
Substitution Reaction: The 4,6-dichloro-2-methylthiopyrimidine undergoes sequential substitution reactions under Suzuki conditions using phenylboronic acid in the presence of triphenylphosphine and palladium acetate.
Formation of Intermediate: This results in the formation of an intermediate compound, which is then further reacted with appropriate reagents to introduce the diazenyl and amino groups.
Final Product: The final product, this compound, is obtained after purification and characterization.
化学反应分析
5-phenyldiazenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups at positions 2, 4, and 6 can undergo substitution reactions with electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
科学研究应用
5-phenyldiazenylpyrimidine-2,4,6-triamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic and optical properties
作用机制
The mechanism of action of 5-phenyldiazenylpyrimidine-2,4,6-triamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
相似化合物的比较
5-phenyldiazenylpyrimidine-2,4,6-triamine can be compared with other similar compounds such as:
2,4,6-triaminopyrimidine: This compound lacks the phenyl and diazenyl groups, making it less complex and potentially less versatile in its applications.
5-phenylazo-2,4,6-triaminopyrimidine: Similar to this compound but with different substituents, leading to variations in chemical reactivity and biological activity.
2,4,6-trisubstituted pyrimidines: These compounds have different substituents at positions 2, 4, and 6, resulting in diverse chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


